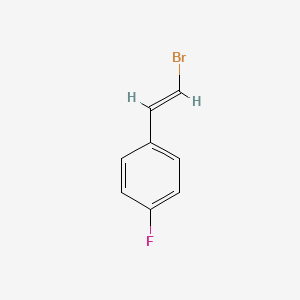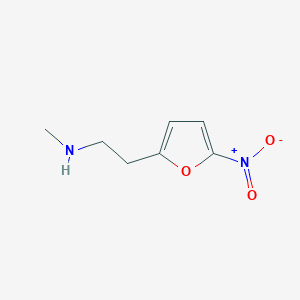
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is a chemical compound characterized by the presence of a nitrofuran moiety Nitrofurans are a class of compounds known for their diverse biological activities, including antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine typically involves the nitration of furan derivatives. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then be further modified to introduce the methyl and amine groups.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes, followed by large-scale purification and refinement techniques to ensure the compound’s purity and consistency. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine involves its interaction with bacterial enzymes. The nitrofuran moiety is believed to interfere with bacterial metabolic processes, leading to the inhibition of essential enzymes involved in glucose and pyruvate metabolism . This disruption ultimately results in the antibacterial effects observed with this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Nitrofurazone: Known for its antibacterial properties and used in topical treatments.
Uniqueness
n-Methyl-2-(5-nitrofuran-2-yl)ethan-1-amine is unique due to its specific molecular structure, which combines the nitrofuran moiety with a methyl and amine group. This combination may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit potential antimicrobial properties. Ongoing research continues to explore its applications in chemistry, biology, medicine, and industry, highlighting its importance as a versatile chemical entity.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
N-methyl-2-(5-nitrofuran-2-yl)ethanamine |
InChI |
InChI=1S/C7H10N2O3/c1-8-5-4-6-2-3-7(12-6)9(10)11/h2-3,8H,4-5H2,1H3 |
Clé InChI |
CBLOKJNMBKHIQH-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


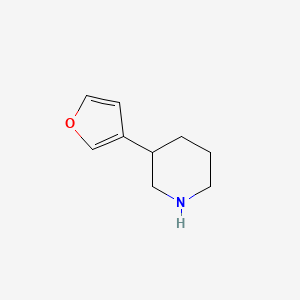
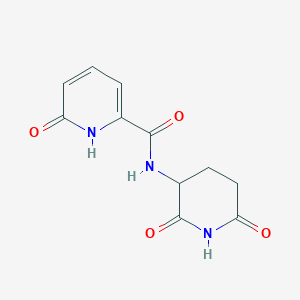


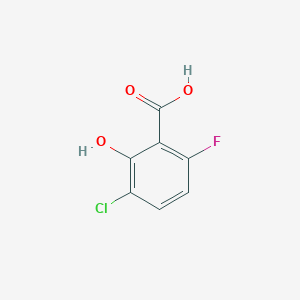




![(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethanol](/img/structure/B13612624.png)


![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
